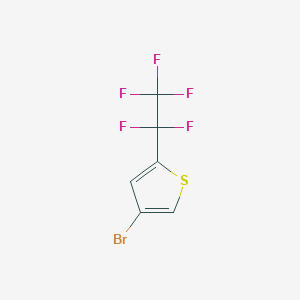

4-bromo-2-(pentafluoroethyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF5S/c7-3-1-4(13-2-3)5(8,9)6(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQDUOONOAACBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies

Reactivity of the Bromine Atom

The bromine atom at the 4-position of the thiophene (B33073) ring is a key site for chemical modification, enabling a wide range of synthetic applications. Its reactivity is influenced by the electron-donating nature of the thiophene ring, which can be modulated by the electron-withdrawing pentafluoroethyl group at the 2-position.

Nucleophilic Aromatic Substitution Reactions on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally more facile than on their benzene (B151609) analogues, particularly when activated by electron-withdrawing groups. The pentafluoroethyl group in 4-bromo-2-(pentafluoroethyl)thiophene acts as a strong electron-withdrawing substituent, which is expected to activate the thiophene ring towards nucleophilic attack. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles.

Commonly, SNAr reactions on activated halothiophenes proceed under relatively mild conditions. The reaction typically involves the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the bromide ion to restore aromaticity. The presence of the pentafluoroethyl group would further stabilize the negatively charged intermediate, thereby accelerating the reaction rate. A range of nucleophiles, including alkoxides, thiolates, and amines, can be employed in these transformations.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Methoxide (B1231860) | Sodium methoxide (NaOMe) | 4-methoxy-2-(pentafluoroethyl)thiophene |

| Ethoxide | Sodium ethoxide (NaOEt) | 4-ethoxy-2-(pentafluoroethyl)thiophene |

| Phenoxide | Sodium phenoxide (NaOPh) | 4-phenoxy-2-(pentafluoroethyl)thiophene |

| Thiophenoxide | Sodium thiophenoxide (NaSPh) | 4-(phenylthio)-2-(pentafluoroethyl)thiophene |

| Piperidine | Piperidine | 4-(piperidin-1-yl)-2-(pentafluoroethyl)thiophene |

Transition Metal-Catalyzed Cross-Coupling Reactionsnih.gov

The carbon-bromine bond in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity in these transformations is well-established for a wide array of brominated thiophenes.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This compound is expected to readily participate in Negishi coupling reactions with various organozinc reagents, providing a versatile method for the introduction of alkyl, vinyl, and aryl substituents at the 4-position.

Stille Coupling: The Stille reaction utilizes organotin reagents in a palladium-catalyzed coupling with organic halides. bohrium.comnih.gov This methodology is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. This compound would serve as the electrophilic partner, reacting with organostannanes to form a new C-C bond. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and may be enhanced by the addition of copper(I) salts. organic-chemistry.org

Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, employing organoboron compounds (boronic acids or esters) as the nucleophilic partner. mdpi.comnih.govscirp.orgcarroll.edunih.govmdpi.comresearchgate.net Brominated thiophenes are common substrates for Suzuki reactions. nih.govmdpi.comnih.govnih.govmdpi.comresearchgate.netwikipedia.org The coupling of this compound with various aryl- or heteroarylboronic acids would proceed in the presence of a palladium catalyst and a base to yield the corresponding 4-substituted-2-(pentafluoroethyl)thiophenes.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond through the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgscirp.orgscirp.org this compound is a suitable substrate for Sonogashira coupling, allowing for the introduction of various alkynyl groups onto the thiophene ring. scirp.org The reaction is typically carried out in the presence of an amine base.

Table 2: Representative Transition Metal-Catalyzed C-C Bond Forming Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ or NiCl₂(dppe) | 4-phenyl-2-(pentafluoroethyl)thiophene |

| Stille bohrium.comnih.gov | Tributyl(phenyl)tin | Pd(PPh₃)₄ | 4-phenyl-2-(pentafluoroethyl)thiophene |

| Suzuki mdpi.comnih.govscirp.orgcarroll.edunih.govmdpi.comresearchgate.net | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 4-phenyl-2-(pentafluoroethyl)thiophene |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds between aryl halides and amines. wisc.edunih.govwikipedia.orgresearchgate.netresearchgate.netnih.gov Bromothiophenes are known to be effective substrates in this reaction. researchgate.netresearchgate.net Thus, this compound can be coupled with a wide variety of primary and secondary amines, as well as amides and other nitrogen nucleophiles, to afford the corresponding 4-amino-2-(pentafluoroethyl)thiophene derivatives. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of these reactions. wisc.edunih.govwikipedia.orgresearchgate.netnih.gov

C-S Bond Formation: Analogous to C-N bond formation, palladium-catalyzed coupling reactions can also be employed to form C-S bonds. This compound can react with thiols or their corresponding thiolates in the presence of a suitable palladium catalyst and base to yield aryl thioethers.

Table 3: Representative Transition Metal-Catalyzed C-N and C-S Bond Forming Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Buchwald-Hartwig Amination wisc.edunih.govwikipedia.orgresearchgate.netresearchgate.netnih.gov | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-phenyl-2-(pentafluoroethyl)thiophen-4-amine |

Functional Group Interconversions Involving the Bromine Moiety

The bromine atom can be transformed into other functional groups through various non-coupling reactions.

Lithium-Halogen Exchange: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in a rapid lithium-halogen exchange. mdpi.comwikipedia.orgtcnj.eduresearchgate.netrsc.org This reaction would generate the highly reactive 4-lithio-2-(pentafluoroethyl)thiophene intermediate. This organolithium species can then be trapped with a wide range of electrophiles to introduce various functional groups at the 4-position.

Grignard Reagent Formation: The corresponding Grignard reagent, 4-(magnesiobromo)-2-(pentafluoroethyl)thiophene, can be prepared by reacting this compound with magnesium metal. wikipedia.orgwisc.eduwvu.eduunp.edu.aryoutube.com Grignard reagents are versatile nucleophiles that react with a broad spectrum of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. wvu.eduyoutube.com

Table 4: Functional Group Interconversions via Organometallic Intermediates

| Reaction | Reagent(s) | Intermediate | Electrophile | Final Product |

|---|---|---|---|---|

| Lithium-Halogen Exchange mdpi.comwikipedia.orgtcnj.eduresearchgate.netrsc.org | n-BuLi | 4-lithio-2-(pentafluoroethyl)thiophene | CO₂ | 2-(pentafluoroethyl)thiophene-4-carboxylic acid |

Reactivity of the Pentafluoroethyl Group

The pentafluoroethyl (-C₂F₅) group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This property significantly influences the reactivity of the thiophene ring, as discussed in the context of nucleophilic aromatic substitution. The C-F bonds within the pentafluoroethyl group are generally very strong and resistant to cleavage, making this group chemically robust under many reaction conditions.

While direct nucleophilic attack on the pentafluoroethyl group is challenging, reactions involving the activation of C-F bonds are known, though they typically require harsh conditions or specific catalytic systems. bohrium.comresearchgate.netmdpi.comchem8.org For this compound, the primary role of the pentafluoroethyl group is to electronically modify the thiophene ring, enhancing its susceptibility to nucleophilic attack and influencing the regioselectivity of certain reactions. It is generally considered a stable spectator group in the majority of transformations targeting the bromine atom.

Stability and Chemical Inertness in Diverse Reaction Conditions

The this compound molecule is expected to exhibit considerable stability under a range of conditions. The thiophene ring itself is an aromatic system, lending it inherent stability. The presence of the pentafluoroethyl group, one of the strongest electron-withdrawing groups, significantly deactivates the thiophene ring towards electrophilic attack. This deactivation enhances the molecule's inertness in acidic and oxidative environments. The C-F bonds in the pentafluoroethyl group are exceptionally strong, rendering this moiety highly resistant to chemical and thermal degradation.

However, the stability can be compromised under specific conditions. For instance, strong nucleophiles might react with the molecule, and certain catalysts could facilitate the cleavage of the C-Br bond. The stability of thiophene rings can also be affected by the presence of heteroatoms and ring strain.

Potential for Further Fluorination or Defluorination Reactions

Further Fluorination: Introducing additional fluorine atoms onto the thiophene ring of this compound would be challenging. The existing pentafluoroethyl group already makes the ring highly electron-deficient, thus resistant to electrophilic fluorination, the most common method for fluorinating aromatic systems. Nucleophilic fluorination would also be unlikely on the thiophene ring itself.

Defluorination: Reductive defluorination of the pentafluoroethyl group is a more plausible transformation. Various methods for the reductive defluorination of per- and polyfluoroalkyl substances (PFAS) have been developed. These methods often involve reagents like activated metals, metal complexes, or photochemical approaches that can break the strong C-F bonds. For instance, treatment with strong reducing agents in the presence of a proton source could potentially lead to partial or complete hydrodefluorination of the C₂F₅ group. Mechanochemical methods have also emerged as a potential strategy for the decomposition of PFAS.

Reactivity of the Thiophene Heterocycle

The reactivity of the thiophene ring in this compound is significantly modulated by its substituents.

Electrophilic Aromatic Substitution Patterns (excluding bromination)

Electrophilic aromatic substitution (EAS) on the thiophene ring of this compound is expected to be significantly retarded due to the deactivating effect of the pentafluoroethyl group. Thiophenes are generally more reactive than benzene in EAS, with a preference for substitution at the C2 and C5 positions. However, in this molecule, the C2 position is blocked, and the C5 position is strongly deactivated by the adjacent C₂F₅ group. The bromine at C4 is a deactivating group but directs electrophiles to the ortho and para positions (C3 and C5).

Considering the combined electronic effects, any potential EAS reaction would likely occur at the C5 position, as it is para to the bromo substituent, though still heavily deactivated. The C3 position is sterically hindered and electronically deactivated. Reactions such as nitration or Friedel-Crafts acylation would require harsh conditions, and yields are expected to be low.

| Reaction | Expected Outcome | Rationale |

| Nitration | Low yield of 5-nitro-4-bromo-2-(pentafluoroethyl)thiophene | Strong deactivation by C₂F₅ group; requires forcing conditions. |

| Sulfonation | Very low to no reaction | Strong deactivation; sulfonation is reversible and may not proceed. |

| Acylation | Very low to no reaction | Friedel-Crafts acylation is highly sensitive to deactivating groups. |

Ring-Opening Reactions and Derivatization

The thiophene ring, particularly when substituted with electron-withdrawing groups, can be susceptible to ring-opening reactions under certain nucleophilic or reductive conditions. For instance, treatment with strong bases at elevated temperatures could potentially lead to ring cleavage. Theoretical studies on thiophene suggest that ring-opening can be a deactivation mechanism from an excited state. While specific data for this compound is unavailable, this remains a potential, albeit likely challenging, transformation pathway. Derivatization following a ring-opening event would lead to highly functionalized acyclic sulfur-containing compounds.

Hydrogenation and Reduction Pathways

The hydrogenation of the thiophene ring to form a tetrahydrothiophene (B86538) derivative is a feasible transformation. Heterogeneous hydrogenation using catalysts such as palladium, platinum, or rhodium is a common method for reducing aromatic heterocycles. The electron-deficient nature of the thiophene ring in this molecule might influence the reaction conditions required. A general trend in the reactivity of heterocycles suggests that electron-withdrawing groups can affect the rate of hydrogenation.

In addition to ring saturation, the C-Br bond is susceptible to reduction. Catalytic hydrogenation or treatment with other reducing agents (e.g., zinc dust in acidic media) could lead to debromination, yielding 2-(pentafluoroethyl)thiophene. Selective reduction of the C-Br bond without affecting the thiophene ring would likely depend on the choice of catalyst and reaction conditions.

| Reaction | Potential Product(s) | Conditions |

| Catalytic Hydrogenation | 2-(Pentafluoroethyl)tetrahydrothiophene | H₂, Pd/C or PtO₂ |

| Reductive Debromination | 2-(Pentafluoroethyl)thiophene | H₂, Pd/C with base, or Zn/acid |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds. For a molecule with the complexity of 4-bromo-2-(pentafluoroethyl)thiophene, a combination of one-dimensional and multidimensional NMR experiments is essential to assign all proton, carbon, and fluorine signals accurately.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the thiophene (B33073) ring. Based on known substituent effects on thiophenes, the proton at the 5-position (H-5) would likely appear at a different chemical shift than the proton at the 3-position (H-3) due to the differing electronic influences of the adjacent bromo and pentafluoroethyl groups.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. This includes the four carbons of the thiophene ring and the two carbons of the pentafluoroethyl group. The chemical shifts of the thiophene carbons are influenced by the electronegativity and resonance effects of the bromine and pentafluoroethyl substituents. The carbons of the pentafluoroethyl group, being directly attached to highly electronegative fluorine atoms, are expected to resonate at significantly downfield shifts.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. nih.govresearchgate.net For the pentafluoroethyl group (-CF₂CF₃), two distinct signals are expected. The CF₂ group, being adjacent to the thiophene ring, will have a different chemical environment and thus a different chemical shift compared to the CF₃ group. Furthermore, coupling between the fluorine nuclei of the CF₂ and CF₃ groups would result in a characteristic splitting pattern (a triplet for the CF₂ group and a quartet for the CF₃ group, assuming free rotation).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a two-dimensional technique that correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of the thiophene protons to the ¹³C signals of the carbons they are bonded to, definitively linking the proton and carbon assignments.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is invaluable for establishing the connectivity of the molecular skeleton. For instance, an HMBC spectrum would be expected to show correlations between the thiophene protons and the carbons of the pentafluoroethyl group, as well as with the other carbons within the thiophene ring, confirming the substitution pattern.

Interactive Data Table: Predicted NMR Data for this compound (Note: These are predicted values based on analogous compounds and general spectroscopic principles.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| H-3 | 7.0 - 7.5 | Doublet | J(H3-H5) ≈ 1-2 |

| H-5 | 7.2 - 7.7 | Doublet | J(H5-H3) ≈ 1-2 |

| ¹³C | |||

| C-2 | 140 - 150 | Singlet | |

| C-3 | 125 - 135 | Singlet | |

| C-4 | 110 - 120 | Singlet | |

| C-5 | 128 - 138 | Singlet | |

| -CF₂- | 115 - 125 | Triplet (due to ¹⁹F coupling) | |

| -CF₃ | 110 - 120 | Quartet (due to ¹⁹F coupling) | |

| ¹⁹F | |||

| -CF₂- | -105 to -115 | Quartet | J(F-F) ≈ 5-15 |

| -CF₃ | -80 to -90 | Triplet | J(F-F) ≈ 5-15 |

For molecules with stereocenters, advanced NMR pulse sequences such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed to determine the spatial proximity of nuclei. While this compound is achiral, these techniques can still be useful in confirming the regiochemistry by observing through-space interactions between, for example, the protons of the thiophene ring and the fluorine atoms of the pentafluoroethyl group. The precise assignment of the ¹H and ¹³C signals, confirmed by HSQC and HMBC, would solidify the regiochemical assignment of the bromo and pentafluoroethyl substituents on the thiophene ring.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Mechanistic Insights

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₆H₂BrF₅S), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity, separated by two mass units.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of a bromine atom: Cleavage of the C-Br bond is a common fragmentation pathway for brominated compounds, which would result in a significant peak corresponding to the [M-Br]⁺ ion.

Fragmentation of the pentafluoroethyl group: The pentafluoroethyl chain can fragment in several ways, including the loss of a CF₃ radical to give a [M-CF₃]⁺ ion, or the loss of the entire C₂F₅ group.

Cleavage of the thiophene ring: The aromatic thiophene ring is relatively stable, but can also undergo fragmentation, leading to smaller charged species.

The analysis of these fragment ions helps to piece together the structure of the original molecule.

Interactive Data Table: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

| 305/307 | [C₆H₂BrF₅S]⁺ (Molecular Ion, M⁺) |

| 226 | [M - Br]⁺ |

| 186 | [M - C₂F₅]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of specific chemical bonds.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups and bonds:

Aromatic C-H stretching: Vibrations of the C-H bonds on the thiophene ring would typically appear in the region of 3100-3000 cm⁻¹. libretexts.orgorgchemboulder.com

Thiophene ring stretching: The C=C and C-S stretching vibrations within the thiophene ring would give rise to a series of bands in the fingerprint region, typically between 1600 cm⁻¹ and 1300 cm⁻¹. iosrjournals.org

C-F stretching: The carbon-fluorine bonds of the pentafluoroethyl group are very strong and absorb intensely in the IR spectrum, typically in the range of 1350-1100 cm⁻¹.

C-Br stretching: The carbon-bromine bond vibration is expected to appear at a lower frequency, generally in the range of 690-515 cm⁻¹. libretexts.org

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Thiophene Ring C=C Stretch | 1600 - 1400 | IR, Raman |

| C-F Stretch | 1350 - 1100 | IR (strong) |

| C-S Stretch | 850 - 650 | IR, Raman |

| C-Br Stretch | 690 - 515 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

An extensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation aimed to detail its solid-state molecular structure, including key crystallographic parameters such as crystal system, space group, unit cell dimensions, and significant intramolecular bond lengths and angles.

Despite a thorough search, no published X-ray crystallographic data for the specific compound this compound was found. Therefore, a detailed analysis of its solid-state structure, including data tables of crystallographic parameters, cannot be provided at this time.

While crystallographic data for various other substituted thiophene derivatives are available, the specific substitution pattern of a bromo group at the 4-position and a pentafluoroethyl group at the 2-position on the thiophene ring has not been reported in the context of a single-crystal X-ray diffraction study. Such a study would be invaluable for definitively confirming the molecule's three-dimensional geometry, understanding the influence of the bulky and electron-withdrawing pentafluoroethyl group on the planarity of the thiophene ring, and analyzing intermolecular interactions in the solid state.

Future crystallographic studies on this compound would be necessary to generate the experimental data required for a comprehensive structural elucidation in the solid phase.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. These studies allow for the optimization of the molecular geometry, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

For thiophene (B33073) derivatives, DFT studies have been employed to understand how different substituents influence the geometry and electronic nature of the thiophene ring. researchgate.netmdpi.com The introduction of an electron-withdrawing group, such as a pentafluoroethyl group, at the 2-position and a halogen, like bromine, at the 4-position is expected to significantly impact the electronic distribution within the aromatic system.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

The HOMO is associated with the molecule's nucleophilicity, while the LUMO is indicative of its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In the case of substituted thiophenes, the presence of electron-withdrawing groups like the pentafluoroethyl and bromo substituents would be expected to lower the energies of both the HOMO and LUMO. This effect is due to the inductive withdrawal of electron density from the thiophene ring. Computational studies on various thiophene derivatives have consistently shown this trend. mdpi.com The delocalization of the HOMO and LUMO across the molecule can also provide insights into the most probable sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies of Substituted Thiophenes (Analogues) (Note: These values are illustrative and derived from various computational studies on different thiophene derivatives. They are intended to provide a general understanding of the expected electronic properties.)

| Compound Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thiophene | -6.5 | -0.8 | 5.7 |

| 4-Bromothiophene Derivative | -6.8 | -1.5 | 5.3 |

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactive behavior. researchgate.net These maps illustrate regions of positive and negative electrostatic potential, which correspond to areas that are, respectively, attractive to nucleophiles and electrophiles.

For a molecule like 4-bromo-2-(pentafluoroethyl)thiophene, the MESP would likely show regions of negative potential (typically colored red or yellow) around the fluorine atoms of the pentafluoroethyl group and the sulfur atom of the thiophene ring, indicating their electron-rich nature. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms on the thiophene ring and potentially a "sigma-hole" associated with the bromine atom, a region of positive potential on the halogen atom opposite the C-Br bond, making it a potential site for halogen bonding. researchgate.net The electron-withdrawing nature of the substituents would generally lead to a more positive potential on the thiophene ring itself compared to unsubstituted thiophene. researchgate.net

The distribution of atomic charges and the nature of the chemical bonds within a molecule can be further elucidated through computational analyses such as Natural Bond Orbital (NBO) analysis. This method provides a picture of the electron density in terms of localized bonds and lone pairs.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways that may be difficult to study experimentally. nih.gov

By mapping the potential energy surface of a reaction, computational methods can identify transition states—the highest energy points along the reaction coordinate. The geometry and energy of these transition states provide critical information about the reaction's feasibility and kinetics. For substituted thiophenes, transition state analysis has been used to study various reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. nih.govresearchgate.net The presence of both an electron-withdrawing perfluoroalkyl group and a halogen offers multiple potential reaction pathways, and transition state analysis can help predict which pathway is favored.

A reaction coordinate map, or potential energy profile, plots the energy of a system as it progresses from reactants to products through one or more transition states. arxiv.orgarxiv.org This provides a visual representation of the reaction mechanism, including the activation energies of each step and the relative stabilities of any intermediates. For reactions involving substituted thiophenes, such as Suzuki or Stille cross-coupling at the C-Br bond, computational mapping of the reaction coordinate can reveal the detailed steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov These profiles are essential for understanding reaction rates and for the rational design of improved catalysts and reaction conditions.

Prediction of Spectroscopic Properties

Computational methods, primarily DFT, are widely used to predict the spectroscopic characteristics of molecules, which can be invaluable for structural confirmation and analysis. nih.gov These predictions are based on calculating the electronic structure and energy of the molecule, from which properties like NMR chemical shifts and vibrational frequencies can be derived. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. mdpi.com By calculating the magnetic shielding tensors of each nucleus in the molecule, it is possible to estimate their chemical shifts. nih.gov For this compound, theoretical calculations would provide valuable data for the two protons on the thiophene ring, as well as for the carbon atoms in the ring and the pentafluoroethyl group. These predictions can aid in the assignment of signals in experimentally obtained spectra. The calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)). mdpi.com

Below is an illustrative table of the type of data that would be generated from such a computational study. Please note, these are hypothetical values for illustrative purposes.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 7.2 - 7.5 | - |

| H-5 | 7.0 - 7.3 | - |

| C-2 | - | 125 - 135 |

| C-3 | - | 128 - 132 |

| C-4 | - | 110 - 115 |

| C-5 | - | 126 - 130 |

| CF₂ | - | 115 - 125 (quartet, due to C-F coupling) |

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. researchgate.net Each vibrational mode is associated with a specific motion of the atoms, such as stretching or bending of bonds. iosrjournals.org For this compound, computational analysis would predict the characteristic vibrational frequencies for the C-H, C-Br, C-S, and C-F bonds, as well as the stretching and deformation modes of the thiophene ring. nii.ac.jp These predicted frequencies, after applying a scaling factor to account for computational approximations, can be compared with experimental IR spectra to aid in their interpretation. researchgate.net

The following table provides an example of the kind of data that would be produced by a computational vibrational analysis. These are representative frequency ranges and are for illustrative purposes only.

Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Thiophene C-H stretching | 3100 - 3150 |

| Thiophene ring stretching | 1400 - 1550 |

| C-F stretching | 1100 - 1300 |

| C-Br stretching | 500 - 600 |

Structure-Reactivity Relationship Studies

Computational chemistry offers significant insights into how the structure of a molecule influences its chemical reactivity. For this compound, such studies would focus on the electronic effects of the bromine and pentafluoroethyl substituents on the thiophene ring.

Frontier Molecular Orbital (FMO) Analysis: According to Frontier Molecular Orbital theory, the reactivity of a molecule is largely governed by the interactions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, both the bromo and the pentafluoroethyl groups are electron-withdrawing. Computational analysis would likely show that these substituents lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. A lower HOMO energy would suggest that the molecule is less susceptible to electrophilic attack, while a lower LUMO energy would indicate an increased susceptibility to nucleophilic attack. The distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for these interactions. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. deeporigin.com It is color-coded to show regions of negative electrostatic potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-deficient and susceptible to nucleophilic attack. mdpi.com

For this compound, an MEP map would likely show a region of negative potential around the sulfur atom due to its lone pairs of electrons. The electron-withdrawing nature of the bromine and pentafluoroethyl groups would lead to regions of positive potential on the thiophene ring, particularly on the hydrogen atoms. The fluorine atoms of the pentafluoroethyl group would exhibit negative potential. This visualization helps in understanding intermolecular interactions and predicting the regioselectivity of chemical reactions. researchgate.net

Applications in Advanced Materials and Specialized Organic Chemistry

Applications in Polymer and Materials Science

The application of 4-bromo-2-(pentafluoroethyl)thiophene in polymer and materials science is not documented in publicly available research. The sections below reflect the general potential of such a molecule based on the known chemistry of similar compounds, but it must be emphasized that these are not confirmed applications of this compound.

Monomeric Units for Conjugated Polymers

There is no specific evidence of this compound being used as a monomeric unit for conjugated polymers. In principle, the bromo-functionalization allows for its incorporation into polymer chains via common cross-coupling reactions like Suzuki or Stille polymerizations. The presence of the pentafluoroethyl group would be expected to influence the electronic properties of any resulting polymer, potentially lowering the LUMO and HOMO energy levels and affecting the material's solubility and stability. However, no such polymers have been reported.

Building Blocks for Covalent Organic Frameworks (COFs)

Currently, there are no published reports on the use of this compound as a building block for covalent organic frameworks (COFs). Thiophene-based monomers are of interest in COF synthesis for creating porous, crystalline materials with potential electronic applications. nih.govmdpi.comresearchgate.netmit.edu The structure of this compound does not lend itself directly to the typical geometries required for COF formation without further functionalization.

Precursors for Optoelectronic Materials

While fluorinated thiophenes are widely studied as precursors for optoelectronic materials—including organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs)—there is no specific research demonstrating the use of this compound for these purposes. The electron-withdrawing nature of the pentafluoroethyl group could theoretically be advantageous in creating n-type or ambipolar organic semiconductors, but this has not been experimentally verified for this compound.

Catalysis and Ligand Design

The role of this compound in catalysis and ligand design is another area with no specific documented examples.

Ligands for Transition Metal Catalysis

No transition metal complexes featuring this compound as a ligand have been reported in the scientific literature. While thiophene (B33073) derivatives can coordinate to transition metals, the specific electronic and steric effects of the pentafluoroethyl and bromo substituents on the coordinating ability of this compound have not been investigated. nih.gov

Modulators in Organocatalytic Systems

The potential for this compound to act as a modulator in organocatalytic systems has not been explored in any published research. The electronic properties imparted by the fluorinated substituent could, in theory, influence the activity or selectivity of an organocatalyst, but this remains a hypothetical application.

Development of Agrochemicals and Specialty Chemicals

The introduction of fluorine atoms into agrochemical structures can significantly enhance their biological activity, metabolic stability, and lipophilicity, properties that are highly desirable for active ingredients. The pentafluoroethyl group (-C2F5) in this compound is a prime example of a fluoroalkyl substituent that can impart these beneficial characteristics. Thiophene rings, being versatile heterocyclic scaffolds, are frequently explored in the development of new agrochemicals.

Herbicidal Activity (as an example of non-clinical agrochemical application)

While no specific studies detailing the herbicidal activity of this compound have been identified, the broader class of thiophene derivatives has been investigated for such properties. For instance, certain thiophene sulfonylureas have demonstrated herbicidal effects. The presence of a pentafluoroethyl group is known to contribute to the herbicidal efficacy of various classes of compounds by influencing their mode of action and uptake by plants.

The herbicidal potential of a compound like this compound would typically be evaluated through a series of screening assays against a panel of common weed species and crop plants. These tests would determine its spectrum of activity (i.e., whether it is a broad-spectrum or selective herbicide) and its effective application rates.

Table 1: Hypothetical Herbicidal Activity Screening Data

| Weed Species | Growth Inhibition (%) at 100 g/ha (Post-emergence) | Selectivity for Corn |

| Amaranthus retroflexus (Redroot Pigweed) | Data not available | Data not available |

| Echinochloa crus-galli (Barnyardgrass) | Data not available | Data not available |

| Abutilon theophrasti (Velvetleaf) | Data not available | Data not available |

| Setaria faberi (Giant Foxtail) | Data not available | Data not available |

Note: This table is for illustrative purposes only. No actual data for this compound has been found.

Fine Chemical Synthesis Intermediates

The structure of this compound, featuring a reactive bromine atom and a stable pentafluoroethyl group on a thiophene ring, makes it a potentially valuable intermediate in fine chemical synthesis. The bromine atom at the 4-position can be readily transformed into other functional groups or used as a handle for carbon-carbon bond formation through various cross-coupling reactions.

The electron-withdrawing nature of the pentafluoroethyl group at the 2-position influences the reactivity of the thiophene ring, particularly the C-Br bond. This electronic effect can be exploited to achieve selective chemical transformations.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-2-(pentafluoroethyl)thiophene |

| Stille Coupling | Organostannane, Pd catalyst | 4-Substituted-2-(pentafluoroethyl)thiophene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-2-(pentafluoroethyl)thiophene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-Amino-2-(pentafluoroethyl)thiophene |

| Lithiation/Functionalization | n-BuLi, then electrophile (e.g., CO2) | 2-(Pentafluoroethyl)thiophene-4-carboxylic acid |

These transformations would allow for the incorporation of the 2-(pentafluoroethyl)thiophene moiety into more complex molecules, which could be of interest in the synthesis of specialty chemicals, advanced materials, and potentially new pharmaceutical or agrochemical candidates. The resulting products could possess unique electronic and biological properties conferred by the fluorinated thiophene core.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies

The development of efficient and sustainable synthetic routes to 4-bromo-2-(pentafluoroethyl)thiophene is a foundational area for future research. While general methods for the synthesis of halogenated and perfluoroalkylated thiophenes exist, optimizing these for this specific molecule is crucial for its accessibility and broader application. Future investigations should focus on:

Greener Synthesis Protocols: Exploring methodologies that reduce the environmental impact of the synthesis is paramount. This could involve the use of less hazardous reagents and solvents, catalyst-free reactions, or flow chemistry approaches to improve efficiency and minimize waste. Research into mechanochemical methods, which can reduce or eliminate the need for solvents, presents another promising avenue.

Catalytic C-H Functionalization: Direct C-H functionalization of a pentafluoroethylated thiophene (B33073) precursor would offer a more atom-economical route to the target molecule, avoiding the pre-functionalization often required in traditional cross-coupling strategies.

Enzymatic and Biocatalytic Approaches: The potential for enzymatic or whole-cell biocatalytic systems to perform regioselective halogenation or perfluoroalkylation of thiophene substrates should be investigated as a highly sustainable and specific synthetic strategy.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Greener Solvents & Reagents | Reduced environmental impact, improved safety profile. | Identifying effective and recyclable green solvents, developing catalysts compatible with green reaction media. |

| Flow Chemistry | Enhanced reaction control, improved safety, potential for scalability. | Optimization of reaction parameters (flow rate, temperature, catalyst loading), reactor design for multiphasic reactions. |

| Mechanochemistry | Reduced or solvent-free conditions, potential for novel reactivity. | Understanding reaction mechanisms, scalability of ball-milling processes, control over product selectivity. |

| Direct C-H Functionalization | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity, developing robust and efficient catalyst systems. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for specific substrates, optimization of reaction conditions for biological systems. |

Investigation of Unprecedented Reactivity Profiles

The interplay of the bromo and pentafluoroethyl substituents on the thiophene ring is expected to give rise to unique reactivity patterns. Future research should systematically explore these profiles:

Cross-Coupling Reactions: A thorough investigation of the utility of this compound in various palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) is essential. The electron-withdrawing nature of the pentafluoroethyl group may significantly influence the reactivity of the C-Br bond.

Metal-Halogen Exchange: Studying the propensity of the compound to undergo lithium-halogen or magnesium-halogen exchange will be crucial for its use as a nucleophilic building block in organic synthesis.

Reactions at the Thiophene Ring: The influence of the substituents on the electrophilic and nucleophilic aromatic substitution reactions of the thiophene ring itself warrants detailed investigation. The pentafluoroethyl group is expected to deactivate the ring towards electrophilic attack while potentially activating it for nucleophilic substitution.

Design and Synthesis of Advanced Derivatives for Specific Material Functions

A primary focus of future research will be the use of this compound as a versatile building block for the synthesis of advanced organic materials. The combination of the thiophene core, known for its electronic properties, with the stability and electron-withdrawing character of the pentafluoroethyl group, opens up possibilities for:

Organic Electronics: Derivatives could be designed for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The pentafluoroethyl group could be leveraged to tune the HOMO/LUMO energy levels of conjugated polymers and small molecules, potentially leading to improved device performance and stability.

Functional Polymers: Polymerization of derivatives of this compound could lead to new polymers with tailored properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics.

Integration into Supramolecular Assemblies and Nanomaterials

The unique electronic and structural features of this compound make it an intriguing candidate for incorporation into more complex architectures:

Supramolecular Chemistry: The potential for halogen bonding involving the bromine atom, as well as other non-covalent interactions, could be exploited to direct the self-assembly of derivatives into well-defined supramolecular structures. These could find applications in areas such as molecular recognition and functional materials.

Nanomaterial Functionalization: The compound and its derivatives could be used to functionalize the surfaces of nanomaterials such as nanoparticles, nanotubes, and nanosheets. This could impart new properties to the nanomaterials, for example, by altering their electronic characteristics or enabling their dispersion in specific solvents.

Advanced Theoretical Predictions and Experimental Validation Synergies

Computational chemistry will be an indispensable tool in guiding the future exploration of this compound.

DFT Calculations: Density Functional Theory (DFT) can be employed to predict the geometric and electronic properties of the molecule and its derivatives. This can provide insights into its reactivity, spectroscopic properties, and potential performance in electronic devices.

Predictive Modeling: Theoretical modeling can be used to screen potential derivatives for desired properties before their synthesis, thereby accelerating the discovery of new functional materials. The synergy between these theoretical predictions and subsequent experimental validation will be crucial for efficient progress.

High-Throughput Screening for New Applications (non-clinical)

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies can be employed.

Materials Discovery: Combinatorial libraries of derivatives can be synthesized and screened for a wide range of properties relevant to materials science, such as conductivity, photoluminescence, and thermal stability.

Sensor Development: HTS can be used to identify derivatives that exhibit a selective response to specific analytes, paving the way for the development of new chemical sensors.

The following table outlines potential non-clinical applications and the corresponding properties that could be investigated through high-throughput screening:

| Potential Application Area | Key Properties for Screening |

| Organic Electronics | Charge carrier mobility, HOMO/LUMO energy levels, absorption/emission spectra. |

| Functional Coatings | Thermal stability, chemical resistance, surface energy. |

| Chemical Sensors | Changes in optical or electronic properties upon exposure to target analytes. |

| Liquid Crystals | Mesophase behavior, clearing points, dielectric anisotropy. |

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2-(pentafluoroethyl)thiophene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and functionalization of the thiophene ring. A two-step approach is common:

Electrophilic substitution : Introduce bromine at the 4-position using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .

Pentafluoroethylation : Utilize cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with pentafluoroethyl Grignard reagents or fluorinated precursors under palladium catalysis .

Q. Key Optimization Parameters :

- Temperature : Maintain −20°C to 0°C during bromination to minimize side reactions.

- Solvent : Use anhydrous THF or DMF for fluorinated group incorporation to enhance solubility and reactivity .

- Characterization : Confirm purity via HPLC and elemental analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and confirm bromine/fluorine substitution patterns.

- ¹⁹F NMR : Identify pentafluoroethyl signals (distinct CF₂ and CF₃ splits at δ −70 to −85 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .

- X-ray Crystallography : Use SHELXL or OLEX2 for single-crystal structure determination, especially to resolve steric effects from the bulky pentafluoroethyl group .

Q. How does the pentafluoroethyl group influence the electronic and steric properties of the thiophene ring?

Methodological Answer: The pentafluoroethyl group is strongly electron-withdrawing, which:

Q. Experimental Validation :

Q. What computational strategies are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT/Molecular Dynamics : Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions. Focus on fluorine’s inductive effects on leaving-group activation .

- Solvent Modeling : Include polar aprotic solvents (e.g., DMSO) in simulations to assess solvation effects on reaction kinetics .

Case Study :

A 2025 study compared computed activation energies (ΔG‡) for bromide displacement by methoxide in fluorinated vs. non-fluorinated thiophenes. The pentafluoroethyl group reduced ΔG‡ by 12%, aligning with experimental kinetic data .

Q. How can researchers design experiments to evaluate this compound’s utility in conductive polymer synthesis?

Methodological Answer:

Q. Key Findings :

Q. What strategies mitigate contradictions in reported biological activity data for fluorinated thiophene derivatives?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa) and protocols (e.g., MTT assay for cytotoxicity).

- Metabolic Stability Tests : Compare half-lives in liver microsomes to rule out pharmacokinetic variability .

- Structural Analog Screening : Test 4-bromo-2-(trifluoromethyl)thiophene (a related compound) as a control to isolate fluorine’s role .

Guidance for Data Reporting

Include full experimental details per the 2023–2024 Chemistry Information Booklet:

- Synthesis : Yields, purification methods (e.g., column chromatography gradients).

- Characterization : NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent), crystallographic CIF files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.